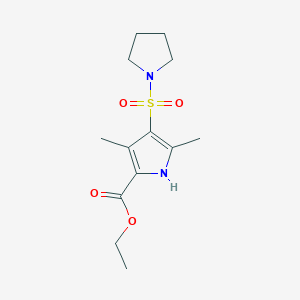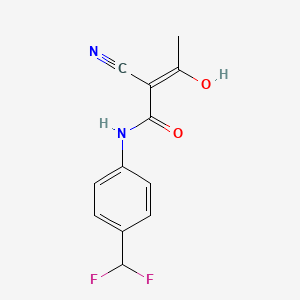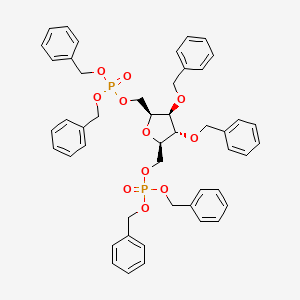
(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine is a complex organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by its tetrahydro structure, which includes a methoxy group at the 6th position and an ethanamine side chain. Phenanthrene derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
The synthesis of (+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Formation of the Ethanamine Side Chain:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy group and the ethanamine side chain can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine involves its interaction with specific molecular targets in the body. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine can be compared with other phenanthrene derivatives, such as:
Phenanthrene: The parent compound, which lacks the methoxy group and ethanamine side chain.
1,2,3,4-Tetrahydrophenanthrene: A similar compound without the methoxy group.
6-Methoxyphenanthrene: Lacks the ethanamine side chain but has the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H23NO |
|---|---|
分子量 |
257.37 g/mol |
IUPAC名 |
2-(6-methoxy-2,3,4,9-tetrahydro-1H-phenanthren-4a-yl)ethanamine |
InChI |
InChI=1S/C17H23NO/c1-19-15-8-6-13-5-7-14-4-2-3-9-17(14,10-11-18)16(13)12-15/h6-8,12H,2-5,9-11,18H2,1H3 |
InChIキー |
XFJNXCYBJPHYBG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CC=C3C2(CCCC3)CCN)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



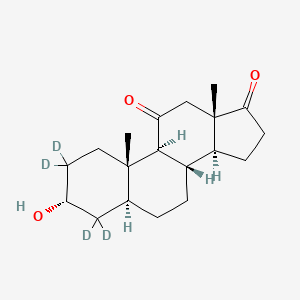
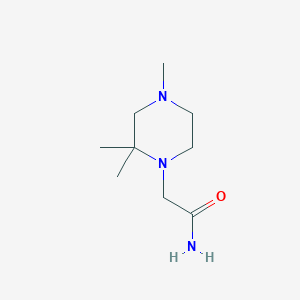
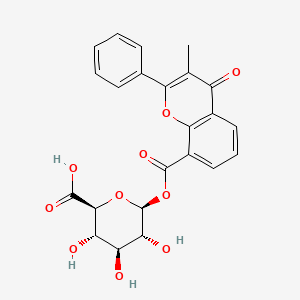
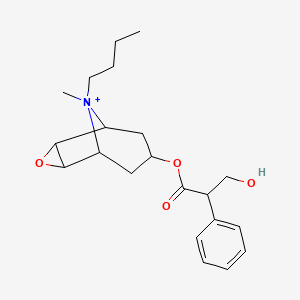
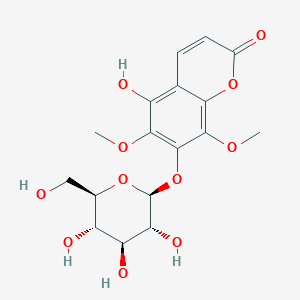
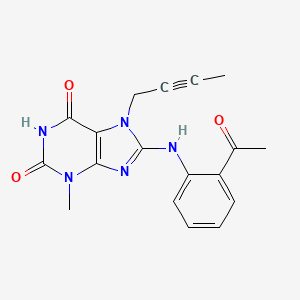

![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)
![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)
